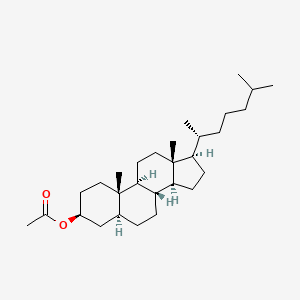

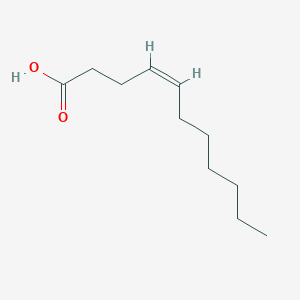

5alpha-Cholestan-3beta-ol, acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5alpha-Cholestan-3beta-ol, acetate is a natural product found in Zea mays, Dioscorea polystachya, and Pyrosoma atlanticum with data available.

Scientific Research Applications

Conversion to Allo Bile Acids : 5alpha-Cholestan-3beta-ol, acetate, when administered to rats, is involved in the synthesis of allo bile acids. Specifically, allochenodeoxycholic and allocholic acids were found to contain significant portions of the administered compound (Noll, Doisy, & Elliott, 1973).

Enzymatic Activity Study : The compound has been used to study the 3beta-hydroxysteroid oxidase activity of Streptomyces violascens, offering insights into steroid metabolism and enzyme specificity. It was observed that the enzyme showed a high substrate specificity for 3beta-hydroxysteroids (Tomioka, Kagawa, & Nakamura, 1976).

Sterol Estimation in Clinical Chemistry : In clinical chemistry, the compound has been studied to understand its influence on the estimation of cholesterol levels. It was found that standard cholesterol estimation methods are not specific to cholesterol, with contributions from 5alpha-Cholestan-3beta-ol and similar sterols varying significantly (Munster, Lever, & Carrell, 1976).

Antiproliferative Activity in Leukemia Cells : Derivatives of 5alpha-Cholestan-3beta-ol, such as 3beta,16alpha-dihydroxy-5alpha,17beta-cholestan-21-carboxylic acid, have been isolated from natural sources and shown to have antiproliferative effects on human leukemia cells, indicating potential therapeutic applications (Gao et al., 2007).

Biosynthetic Studies : The compound has been used in biosynthetic studies to understand the conversion of sterols in various organisms, such as echinoderms, contributing to our understanding of sterol metabolism in marine life (Smith & Goad, 1975).

Chemical Synthesis and Hormonal Activity : 5alpha-Cholestan-3beta-ol and its derivatives have been synthesized and studied for their hormonal activity in organisms like Caenorhabditis elegans, aiding in the understanding of cholesterol metabolism in these organisms (Martin et al., 2009).

properties

Product Name |

5alpha-Cholestan-3beta-ol, acetate |

|---|---|

Molecular Formula |

C29H50O2 |

Molecular Weight |

430.7 g/mol |

IUPAC Name |

[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C29H50O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-27H,7-18H2,1-6H3/t20-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

PHLIUSDPFOUISN-SPTWOZHASA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Bis(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1643201.png)